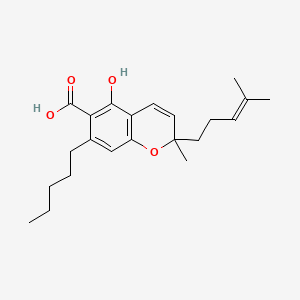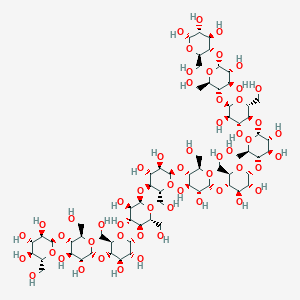![molecular formula C₁₇H₂₀N₄OS B1142692 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione CAS No. 912576-44-4](/img/structure/B1142692.png)
2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione” is a derivative of the 1,2,4-triazine family . It is a complex organic compound that contains multiple functional groups and rings, including an imidazole ring and a triazine ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 2-Ethoxy-benzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide in anhydrous pyridine . The mixture is stirred under nitrogen for 4 hours at 60 °C before the solvent is removed in vacuo . The crude product is then purified by flash chromatography on silica gel .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The hydrogen atoms attached to carbon were placed on calculated positions with the help of the SHELX program . All H atoms were positioned geometrically and refined using a riding model .Chemical Reactions Analysis
The compound belongs to the 1,2,4-triazine family, which is known for its robust reactivity with trans-cyclooctene (TCO) . This reactivity is due to the stability of the triazine scaffold in biological media .Physical And Chemical Properties Analysis
The compound is a white solid . It has a calculated density of 1.746 g/cm³ . It is less sensitive to impact, spark, and friction, as compared to PETN and RDX .Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Chemical Transformations
The synthesis and chemical transformation of related imidazo[1,2,4]triazine derivatives have been explored in various studies. For instance, the work by Molina, Lorenzo, and Aller (1989) describes a novel synthesis route for imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, highlighting the versatility of these compounds in organic synthesis. This research underscores the potential for developing new synthetic methodologies involving imidazo[1,2,4]triazine compounds, which could be applied to the synthesis of the compound (Molina, Lorenzo, & Aller, 1989).
Antimicrobial and Antiviral Activities
Several studies have demonstrated the antimicrobial and antiviral potential of imidazo[1,2,4]triazine derivatives. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). This indicates that the compound may also possess antimicrobial properties, warranting further investigation into its potential applications in this area.
Structural and Activity Relationship Studies
The structural and activity relationships of imidazo[1,2,4]triazine derivatives have been extensively studied. Karayel's (2021) research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the tautomeric properties, conformations, and anti-cancer properties of such compounds. This study highlights the importance of structural features in determining the biological activities of imidazo[1,2,4]triazine derivatives, suggesting that similar investigations could be valuable for the compound to explore its potential as an EGFR inhibitor or for other therapeutic applications (Karayel, 2021).
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-14-18-11(3)15-17(23)19-16(20-21(14)15)12-9-6-7-10-13(12)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBQZUJYMEUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=CC=CC=C3OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)